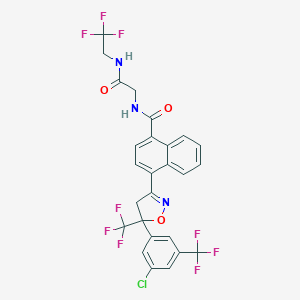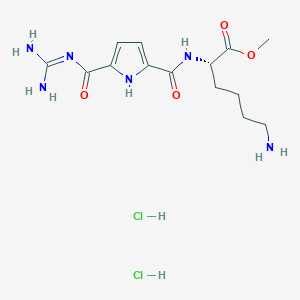
14-3-3 Dimer Ligand
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The 14-3-3 dimer ligand is a compound that interacts with the 14-3-3 protein family, which are highly conserved regulatory molecules found in all eukaryotic cells. These proteins play crucial roles in various cellular processes, including signal transduction, cell cycle control, apoptosis, and metabolism. The 14-3-3 proteins function primarily by binding to phosphorylated serine and threonine residues on their target proteins, thereby modulating their activity, stability, and localization .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-3-3 dimer ligands often involves the use of supramolecular chemistry techniques. One approach is the design of small molecules that can stabilize the interaction between 14-3-3 proteins and their target proteins. For example, fusicoccin and its derivatives have been shown to stabilize the interaction between 14-3-3 proteins and their effectors . The synthetic routes typically involve multi-step organic synthesis, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods: Industrial production of 14-3-3 dimer ligands is still in the research and development phase. The scalability of the synthesis process and the optimization of reaction conditions are critical factors for industrial production. Techniques such as high-throughput screening and combinatorial chemistry are employed to identify potent ligands that can be produced on a larger scale .
化学反应分析
Types of Reactions: The 14-3-3 dimer ligand primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. These interactions are highly specific and depend on the phosphorylation state of the target proteins .
Common Reagents and Conditions: The binding of 14-3-3 dimer ligands to their targets often requires the presence of phosphorylated serine or threonine residues. Common reagents used in these studies include kinase enzymes that phosphorylate the target proteins, as well as various buffers and co-factors that maintain the appropriate conditions for binding .
Major Products Formed: The major products formed from the interaction of 14-3-3 dimer ligands with their targets are stable protein-ligand complexes. These complexes can modulate the activity, stability, and localization of the target proteins, leading to various downstream effects in the cell .
科学研究应用
The 14-3-3 dimer ligand has a wide range of applications in scientific research:
作用机制
The 14-3-3 dimer ligand exerts its effects by binding to the 14-3-3 proteins, which in turn bind to phosphorylated serine or threonine residues on target proteins. This binding can alter the conformation, activity, stability, and localization of the target proteins. The molecular targets of 14-3-3 dimer ligands include various kinases, phosphatases, receptors, and transcription factors involved in key cellular processes . The pathways involved often include signal transduction cascades that regulate cell growth, apoptosis, and metabolism .
相似化合物的比较
Fusicoccin: A fungal toxin that stabilizes the interaction between 14-3-3 proteins and their targets.
Cotylenin-A: A plant growth regulator that promotes the interaction of 14-3-3 proteins with specific targets.
Trisubstituted Pyrrolidinones: Synthetic compounds that mimic the effects of fusicoccin and stabilize 14-3-3 protein interactions.
Uniqueness: The 14-3-3 dimer ligand is unique in its ability to specifically stabilize the interaction between 14-3-3 proteins and their phosphorylated targets. This specificity allows for precise modulation of target protein activity, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C14H24Cl2N6O4 |
|---|---|
分子量 |
411.3 g/mol |
IUPAC 名称 |
methyl (2S)-6-amino-2-[[5-(diaminomethylidenecarbamoyl)-1H-pyrrole-2-carbonyl]amino]hexanoate;dihydrochloride |
InChI |
InChI=1S/C14H22N6O4.2ClH/c1-24-13(23)10(4-2-3-7-15)19-11(21)8-5-6-9(18-8)12(22)20-14(16)17;;/h5-6,10,18H,2-4,7,15H2,1H3,(H,19,21)(H4,16,17,20,22);2*1H/t10-;;/m0../s1 |
InChI 键 |
MQPCTIGSQKJWIE-XRIOVQLTSA-N |
SMILES |
NCCCC[C@@H](C(OC)=O)NC(C1=CC=C(C(NC(N)=N)=O)N1)=O.[H]Cl.[H]Cl |
手性 SMILES |
COC(=O)[C@H](CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl |
规范 SMILES |
COC(=O)C(CCCCN)NC(=O)C1=CC=C(N1)C(=O)N=C(N)N.Cl.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
14-3-3 Dimer Ligand |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


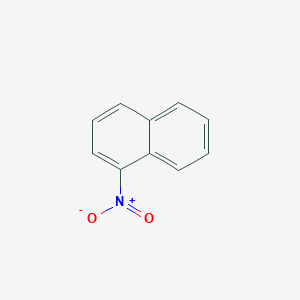
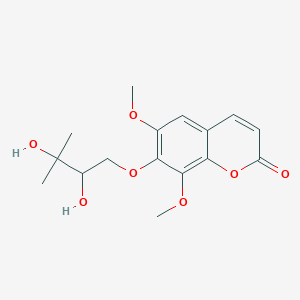
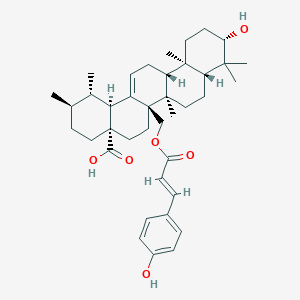
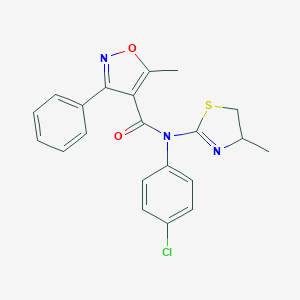
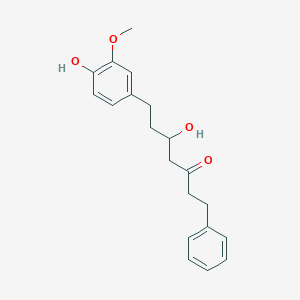
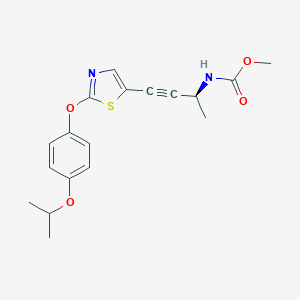
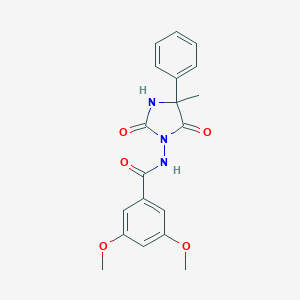
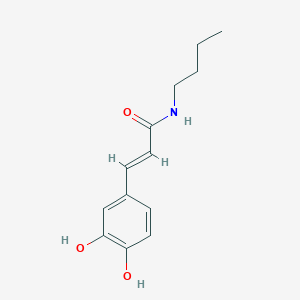
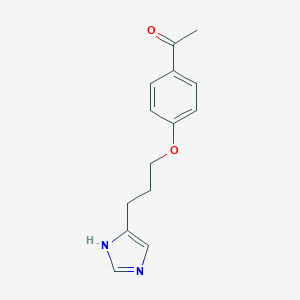
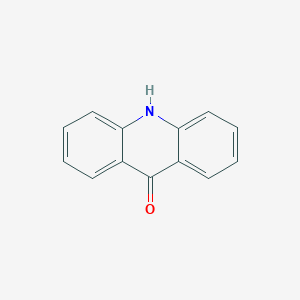
![{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B517159.png)
![3-Cylcohexylpropanoic acid [(S)-2-(3,5-difluorophenyl)-1-((3S,9S,13S,15R,19S,22S)-15,19-Dimethyl-2,8,12,18,21-pentaoxo-11-oxa-1,7,17,20-tetraaza-tetracyclo[20.4.0.03,7.013,17] hexacos-9-ylcarbamoyl)-ethyl]-amide](/img/structure/B517251.png)
